molecular formula C3H7NO2 B1602430 DL-Alanine-2,3-13C2 CAS No. 70753-82-1

DL-Alanine-2,3-13C2

Cat. No. B1602430
CAS RN: 70753-82-1
M. Wt: 91.079 g/mol
InChI Key: QNAYBMKLOCPYGJ-ZDOIIHCHSA-N
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Description

DL-Alanine-2,3-13C2 is the labelled analogue of DL-Alanine . DL-Alanine is a non-essential amino acid that serves as an important source of energy for muscles and the central nervous system . It boosts the immune system, aids in the metabolism of sugars and organic acids, and has been shown to lower cholesterol in animals .


Molecular Structure Analysis

The molecular formula of DL-Alanine-2,3-13C2 is C [13C]2H7NO2 . The InChI key is QNAYBMKLOCPYGJ-ZDOIIHCHSA-N . The L- α -HCl structure displayed the smallest band gap (4.67 eV), suggesting its suitability for applications such as L- α /L- α -HCl/L- α quantum well structures .


Physical And Chemical Properties Analysis

DL-Alanine-2,3-13C2 is a solid with a melting point of 289°C (dec.) (lit.) . Its molecular weight is 91.08 .

Scientific Research Applications

  • Synthesis and Characterization of Complexes : DL-Alanine is used in the synthesis of various complexes. For instance, complexes of Pt(II) with dithiocarbamates derived from DL-alanine have been synthesized and characterized through various spectroscopic methods (Criado et al., 1989). Similarly, Pd(II) complexes with dithiocarbamates using DL-alanine have also been studied (Criado et al., 1990).

  • Metabolic Studies in Astrocytes and Neurons : DL-Alanine-2,3-13C2 is utilized in studying metabolic pathways in cells. For example, the metabolic fate of [3‐13C]alanine in astrocytes, neurons, and cocultures has been explored using NMR spectroscopy, shedding light on the differences in metabolic pathways in these cell types (Zwingmann et al., 2000).

  • Exploring Molecular Interactions : DL-Alanine-2,3-13C2 aids in the investigation of molecular interactions. For instance, the molecular level characterization of the inorganic-bioorganic interface by solid-state NMR, using alanine on a silica surface, has been studied to understand the specific interfacial interactions and dynamics of surface-bound molecules (Ben Shir et al., 2010).

  • Gel Dosimetry in Medical Applications : DL-Alanine, due to its tissue-equivalent properties, has been studied for its application in gel dosimetry. This research is significant for clinical dose evaluations in radiation therapy, showing the potential of Alanine gel solutions in assessing radiation doses (Silva & Campos, 2011).

  • Studies in Molecular Evolution : DL-Alanine is also used in the study of molecular evolution. Research into stereospecificity of dipeptide syntheses using DL-alanine sheds light on evolutionary aspects of protein synthesis and molecular interactions (Kricheldorf et al., 2009).

  • Radiolabelling for Pharmacokinetic Studies : In the field of pharmacokinetics, DL-Alanine-2,3-13C2 is used for radiolabelling. An example is the biosynthetic preparation of paspalic acid using DL-alanine for studies in ergot alkaloids, important for understanding drug distribution and metabolism (Schreier, 1976).

Safety And Hazards

While specific safety and hazard information for DL-Alanine-2,3-13C2 is not available in the search results, it’s generally advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

properties

IUPAC Name

2-amino(2,3-13C2)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583849
Record name (2,3-~13~C_2_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.079 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Alanine-2,3-13C2

CAS RN

70753-82-1
Record name (2,3-~13~C_2_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VN Kerr, DG Ott - Journal of Labelled Compounds and …, 1978 - Wiley Online Library
Specifically labeled, optical isomers of alanine were synthesized from acetic‐ 13 C 2 acid by a six‐step procedure with yields of 37–38% of the optically active material. …

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